molecular formula C18H30N2O6 B12707796 Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate CAS No. 85665-62-9

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate

Cat. No.: B12707796
CAS No.: 85665-62-9
M. Wt: 370.4 g/mol
InChI Key: USUOJGZXTMKLFM-UHFFFAOYSA-N
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Description

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate is a complex organic compound with the molecular formula C18H30N2O6 . This compound is characterized by the presence of oxirane (epoxide) groups and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate typically involves multiple steps, including the formation of the oxirane rings and the carbamate groupThe final step involves the formation of the carbamate group via a reaction with phosgene or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings results in diols, while nucleophilic substitution can yield a variety of substituted carbamates .

Scientific Research Applications

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane rings can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications that alter their function. The carbamate group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and epoxides, such as:

Uniqueness

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate is unique due to its combination of oxirane and carbamate functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts .

Properties

CAS No.

85665-62-9

Molecular Formula

C18H30N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

oxiran-2-ylmethyl N-[[1,3,3-trimethyl-5-(oxiran-2-ylmethoxycarbonylamino)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C18H30N2O6/c1-17(2)4-12(20-16(22)26-9-14-7-24-14)5-18(3,10-17)11-19-15(21)25-8-13-6-23-13/h12-14H,4-11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

USUOJGZXTMKLFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)OCC2CO2)NC(=O)OCC3CO3)C

Origin of Product

United States

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